REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:8]([CH3:10])[C:5]([C:6]#N)=[C:4]([CH3:11])[CH:3]=1.[OH-:12].[Na+].C[OH:15]>>[Br:1][C:2]1[CH:9]=[C:8]([CH3:10])[C:5]([C:6]([OH:15])=[O:12])=[C:4]([CH3:11])[CH:3]=1 |f:1.2|
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Name
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|
Quantity
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8 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(C#N)C(=C1)C)C
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Name
|
|
Quantity
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60 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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60 mL
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Type
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reactant
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Smiles
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CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred at 150° C. for 18 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the methanol evaporated
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Type
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EXTRACTION
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Details
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The resulting solution was extracted with dichloromethane (2×200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over anhydrous MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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ADDITION
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Details
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This material (7.0 g) was treated with 85% phosphoric acid (20 mL)
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Type
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TEMPERATURE
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Details
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After this time, the reaction mixture was cooled to ambient temperature
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Type
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ADDITION
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Details
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treated with water (30 mL)
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Type
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EXTRACTION
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Details
|
The resulting solution was extracted with ethyl acetate (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=O)O)C(=C1)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |